N-acetylmuramic acid

Catalog No.
S1525138
CAS No.
10597-89-4
M.F
C11H19NO8
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetylmuramic acid

CAS Number

10597-89-4

Product Name

N-acetylmuramic acid

IUPAC Name

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1

InChI Key

SOARVSUSWULNDI-TVVSKHENSA-N

SMILES

Array

Synonyms

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer, 4-O-NAcMur, acetylmuramic acid, N-acetylisomuramic acid, N-acetylmuramic acid

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

The exact mass of the compound (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Muramic Acids - Supplementary Records. It belongs to the ontological category of N-acetylmuramic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-acetylmuramic acid (NAM) is a monosaccharide derivative that, together with N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan, an essential polymer in most bacterial cell walls. Its defining structural feature is the ether-linked D-lactyl group at the C3 position, which serves as the exclusive attachment point for the peptide chains that cross-link the polymer. This lactyl moiety is not present in N-acetylglucosamine, making N-acetylmuramic acid a structurally non-interchangeable and indispensable component for the synthesis of bacterial cell walls and related immunologically active fragments.

Substituting pure N-acetylmuramic acid (NAM) with its closest structural analog, N-acetylglucosamine (NAG), or with crude peptidoglycan extracts, leads to critical failures in common applications. NAG lacks the D-lactyl group essential for peptide attachment, making it an unsuitable precursor for synthesizing immunomodulators like muramyl dipeptide (MDP) and unable to trigger specific NAM-dependent biological pathways. Crude extracts introduce significant variability and contain components that confound results, particularly in immunology, where precise activation of receptors like NOD2 is required. Furthermore, NAG is widespread in non-bacterial organisms (e.g., fungi, arthropods), rendering it useless as a specific analytical marker for bacterial biomass, a role for which NAM is uniquely suited.

Essential Structural Core for NOD2 Ligand Synthesis and Activity

N-acetylmuramic acid (NAM) is the required structural backbone for muramyl dipeptide (MDP), the minimal essential structure recognized by the innate immune receptor NOD2. Studies consistently show that the NAM carbohydrate moiety is essential for NOD2 activation, whereas the attached peptide can be modified or even nearly disposed of. In contrast, its closest structural analog, N-acetylglucosamine (NAG), is inactive. While direct quantitative comparisons of NAM alone are limited because it is not the minimal agonist, studies on its direct derivative, MDP, show potent NOD2-dependent NF-κB activation at concentrations where NAG shows no activity. For example, N-glycolyl MDP, a derivative of NAM, is active at concentrations as low as 0.5 µg/ml, demonstrating the high potency conferred by the muramic acid core.

Evidence DimensionRequirement for NOD2 Receptor Activation
Target Compound DataStructurally required for synthesis of active ligands (e.g., MDP).
Comparator Or BaselineN-acetylglucosamine (NAG) and peptide fragments alone are unable to activate NOD2.
Quantified DifferenceQualitative (Essential vs. Inactive). MDP derivatives show activity at low µg/ml concentrations while NAG is inactive.
ConditionsHEK293 cells expressing NOD2 and NF-κB reporter gene assay.

For synthesizing specific immunomodulators or studying NOD2 signaling, NAM is the only viable precursor; substituting with NAG will result in a complete loss of biological activity.

Superior Specificity as an Analytical Biomarker for Bacterial Mass over General Sugars

N-acetylmuramic acid is considered a definitive chemical marker for bacteria because it is a universal and exclusive component of their peptidoglycan cell walls, and is absent in archaea, eukaryotes, and viruses. In contrast, N-acetylglucosamine (NAG) is a poor biomarker due to its presence in a wide range of non-bacterial sources, including fungal cell walls (as chitin) and arthropod exoskeletons. Analytical methods such as HILIC-MS are specifically designed to quantify NAM to determine bacterial biomass, with established limits of quantification in the sub-mg/L range. The use of NAG for this purpose would yield inaccurate and highly inflated results due to its non-specificity.

Evidence DimensionSpecificity as a Biomarker for Bacteria
Target Compound DataPresent almost exclusively in bacteria.
Comparator Or BaselineN-acetylglucosamine (NAG) is present in bacteria, fungi, insects, and crustaceans.
Quantified DifferenceQualitative (Specific vs. Non-specific).
ConditionsQuantification of biomass from environmental, clinical, or industrial samples via methods like GC-MS or LC-MS.

Procuring pure NAM is essential for accurately quantifying bacterial biomass without interference from other microbial or eukaryotic sources, ensuring reliable and reproducible analytical results.

Enables Targeted Metabolic Labeling of Bacterial Cell Walls

N-acetylmuramic acid and its derivatives can be used as chemical probes that are metabolically incorporated directly into bacterial peptidoglycan. This allows for the visualization and study of cell wall biosynthesis and dynamics. For example, bioorthogonally tagged NAM probes can be integrated into the peptidoglycan network of E. coli, enabling subsequent fluorescent labeling via click chemistry. This targeted incorporation is possible because bacteria possess specific pathways for NAM uptake and utilization. While bacteria also utilize N-acetylglucosamine, providing a tagged NAM probe specifically targets the peptidoglycan synthesis pathway in a way that a tagged NAG probe, which is involved in more metabolic pathways, could not with the same precision.

Evidence DimensionSpecificity in Metabolic Labeling
Target Compound DataCan be derivatized and used as a specific probe for metabolic incorporation into peptidoglycan.
Comparator Or BaselineN-acetylglucosamine (NAG) is involved in multiple metabolic pathways, making it a less specific probe for peptidoglycan synthesis.
Quantified DifferenceQualitative (Specific pathway targeting vs. broader metabolic involvement).
ConditionsMetabolic labeling studies in bacteria such as E. coli.

Researchers aiming to specifically label and visualize bacterial cell wall synthesis require NAM-based probes; using NAG-based probes would lack the desired specificity for peptidoglycan.

Synthesis of Potent and Specific Immunomodulators

As the indispensable precursor for muramyl dipeptide (MDP) and its analogs, N-acetylmuramic acid is the mandatory starting material for developing vaccine adjuvants, cancer immunotherapies, and other agents that specifically target the NOD2 signaling pathway.

Accurate Quantification of Bacterial Biomass

Used as a primary analytical standard in environmental, food safety, and clinical microbiology to precisely measure bacterial contamination or biomass via GC-MS or LC-MS, avoiding the false positives associated with non-specific markers like N-acetylglucosamine.

Probing Bacterial Cell Wall Dynamics

In chemical biology, chemically modified N-acetylmuramic acid is used for metabolic labeling to specifically visualize and study peptidoglycan synthesis, turnover, and remodeling in live bacteria, providing insights into bacterial growth and antibiotic mechanisms.

Investigating Innate Immune Responses

For in-vitro and in-vivo studies requiring the precise stimulation of the NOD2 receptor to investigate pathways related to inflammatory diseases like Crohn's disease, where using crude peptidoglycan would introduce confounding variables.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

293.11106656 Da

Monoisotopic Mass

293.11106656 Da

Heavy Atom Count

20

UNII

246FXU111L

Other CAS

10597-89-4

Wikipedia

N-Acetylmuramic_acid

Dates

Last modified: 08-15-2023

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